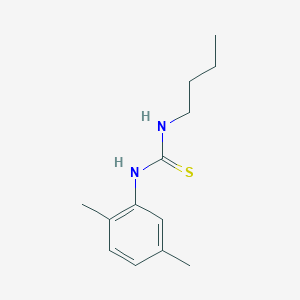![molecular formula C18H28N2S B4543744 N-cyclohexyl-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4543744.png)
N-cyclohexyl-N'-[1-(4-propylphenyl)ethyl]thiourea
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiourea derivatives, including N-cyclohexyl-N'-[1-(4-propylphenyl)ethyl]thiourea, typically involves the reaction of isothiocyanates with amines. A related process was described in the synthesis of various thiourea derivatives through reactions involving picolyl and methoxyphenyl isothiocyanates with picolylamine, resulting in compounds with strong hydrogen bonding interactions and specific structural characteristics (Tadjarodi et al., 2007).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by hydrogen bonding and specific spatial arrangements. For example, a study on a copper(II) complex of thiourea derivatives revealed a centrosymmetric dimer formation through hydrogen bonding, highlighting the importance of N-H and S-H interactions in determining the molecular and crystal structure of such compounds (Tadjarodi et al., 2007).
Chemical Reactions and Properties
Thioureas participate in various chemical reactions, owing to their reactive thiocarbonyl group. They can undergo cyclocondensation reactions to form heterocyclic compounds, as demonstrated in the base-catalyzed cyclocondensation of cyclohexanones with thiourea, leading to the formation of octahydrobenzo[d]pyrimidine-2-thiones (Pal et al., 2010).
Physical Properties Analysis
The physical properties of thioureas, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and intermolecular interactions. The crystallographic analysis of thiourea derivatives often reveals centrosymmetric dimers and specific hydrogen bonding patterns that affect their physical characteristics (Salam et al., 2011).
Chemical Properties Analysis
The chemical behavior of thioureas is marked by their reactivity towards electrophiles, nucleophiles, and their ability to form complexes with metals. These compounds exhibit a wide range of chemical properties, including acid-base behavior, redox reactions, and participation in coordination chemistry as ligands to form complexes with transition metals, as seen in their use to synthesize copper(II) complexes (Tadjarodi et al., 2007).
Propiedades
IUPAC Name |
1-cyclohexyl-3-[1-(4-propylphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2S/c1-3-7-15-10-12-16(13-11-15)14(2)19-18(21)20-17-8-5-4-6-9-17/h10-14,17H,3-9H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQGVGTXLLOAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=S)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(ethylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4543662.png)
![methyl 4-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]benzoate dihydrochloride](/img/structure/B4543671.png)
![4-(4-chlorophenyl)-2-[(2-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4543678.png)

![methyl 2-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4543710.png)
![N-(2-bromophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4543717.png)
![N'-[2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4543728.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)-2-phenylacetamide](/img/structure/B4543751.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4543755.png)
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4543762.png)
![2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4543764.png)
![7-methoxy-3-[(4-methyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B4543771.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]cyclobutanecarboxamide](/img/structure/B4543779.png)